
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.
化学反应分析
Types of Reactions
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
科学研究应用
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
作用机制
The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
Uniqueness
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.
属性
CAS 编号 |
86960-67-0 |
|---|---|
分子式 |
C24H48 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3 |
InChI 键 |
GWHZUZHGLHAXSM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


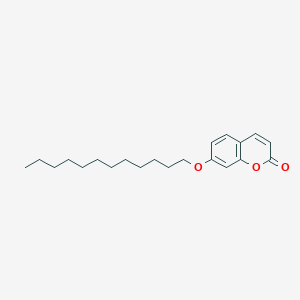
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
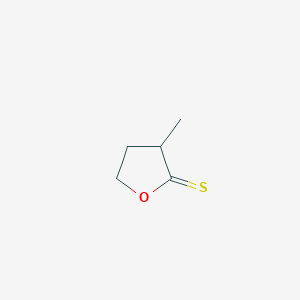



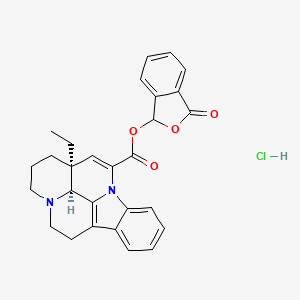
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
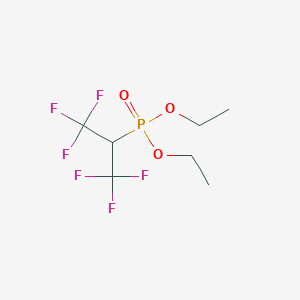
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
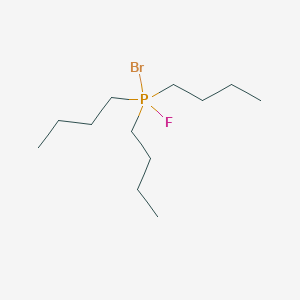
![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
